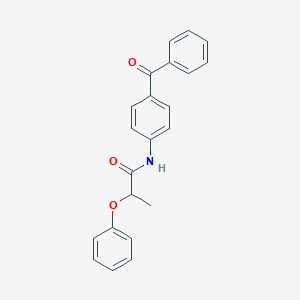

N-(4-benzoylphenyl)-2-phenoxypropanamide

Description

N-(4-Benzoylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a propanamide backbone with a phenoxy substituent at the C2 position. The benzoylphenyl moiety is a recurring pharmacophore in compounds interacting with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .

Properties

Molecular Formula |

C22H19NO3 |

|---|---|

Molecular Weight |

345.4g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C22H19NO3/c1-16(26-20-10-6-3-7-11-20)22(25)23-19-14-12-18(13-15-19)21(24)17-8-4-2-5-9-17/h2-16H,1H3,(H,23,25) |

InChI Key |

FYDZUVWJTUBEIL-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

A comparative analysis of structural analogs reveals key structure-activity relationships (SAR):

Key Structural and Functional Insights

Benzoylphenyl Position Matters: The para position (4-benzoylphenyl) is critical for lipid-lowering activity.

Amide Backbone Modifications: Replacing phenoxypropanamide with indole- or pyrrole-carboxamide enhances lipid-lowering efficacy. For example, pyrrole-2-carboxamide derivatives () achieved 22% HDL-C elevation, outperforming phenoxypropanamide-based herbicidal analogs .

Phenoxy Substituent Applications: Phenoxypropanamide derivatives exhibit divergent activities based on attached groups. While the target compound’s activity is unspecified, ’s uracil-phenoxypropanamide hybrid demonstrated potent herbicidal effects, indicating structural flexibility for tailored applications .

Mechanistic Comparisons

- PPAR Activation : Compounds like N-(4-benzoylphenyl)indole/pyrrole-carboxamides () likely activate PPARα/γ, mimicking fibrates (e.g., gemfibrozil) to ↓ triglycerides and ↑ HDL-C .

- Herbicidal Action: Phenoxypropanamide hybrids with uracil moieties () may inhibit acetolactate synthase (ALS), a common herbicide target, though exact mechanisms require validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.